7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Description
7-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a benzo[d]thiazole derivative characterized by a chloro group at position 7, a methyl group at position 4, and a 2-morpholinoethylamine substituent at the thiazole-2-amine position. Its molecular formula is C₁₅H₂₀ClN₃OS, with a molecular weight of 325.86 g/mol .
Properties
IUPAC Name |
7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-10-2-3-11(15)13-12(10)17-14(20-13)16-4-5-18-6-8-19-9-7-18/h2-3H,4-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEZJDAGVIXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable chloroacetyl chloride derivative to form the benzo[d]thiazole core.
Chlorination: The benzo[d]thiazole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated benzo[d]thiazole is then alkylated with 4-methylbenzyl chloride under basic conditions to introduce the 4-methyl group.
Amine Introduction: Finally, the morpholinoethylamine is introduced via nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 7-position is a primary site for nucleophilic substitution. This reactivity is exploited to introduce diverse functional groups.
Key Reactions:
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Amination: Replacement of chlorine with amines (e.g., primary/secondary amines) under basic conditions (e.g., KCO, DMF, 80°C) .
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Thiolation: Substitution with thiols using catalytic CuI or PdCl in polar aprotic solvents .
Example Conditions and Outcomes:
| Nucleophile | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| Aniline | CuI, TBAB | DMSO/NMP, 120°C, 2h | 7-Anilino-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine |
| Benzylthiol | PdCl, DBU | DMF, 100°C, 6h | 7-Benzylthio-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine |
Oxidation and Reduction
The thiazole ring and morpholinoethyl group participate in redox reactions.
Oxidation
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Thiazole Sulfur Oxidation: Treatment with HO or mCPBA converts the thiazole sulfur to sulfoxide or sulfone derivatives .
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Conditions: 30% HO, AcOH, 50°C, 4h → Sulfoxide.
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Extended reaction times (12h) yield sulfones.
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Reduction
Cyclization and Ring-Opening
The morpholinoethyl side chain facilitates cyclization reactions:
Intramolecular C-S Bond Formation:
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Catalyzed by PdCl/CuI, the morpholinoethyl group participates in C-S coupling, forming fused thiazine or thiazole systems .
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Conditions: PdCl (10 mol%), CuI (20 mol%), TBAB, DMSO, 120°C.
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Morpholinoethyl Group Reactions
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Alkylation: Quaternary ammonium salts form via alkylation of the morpholine nitrogen (e.g., MeI, KCO, CHCN) .
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Oxidation: Morpholine oxidation with RuO yields ketones or lactams under controlled conditions.
Methyl Group Halogenation
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Radical bromination (NBS, AIBN, CCl) substitutes the 4-methyl group with bromine, enabling further cross-coupling .
Metal-Catalyzed Cross-Couplings
The chloro and methyl groups participate in Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Arylboronic acid | 7-Aryl-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine |
| Ullmann Coupling | CuI, L-Proline | Pyridine derivatives | 7-Pyridyl-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
7-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to benzo[d]thiazoles exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, the compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Preliminary studies have suggested that this compound may possess antibacterial and antifungal properties, which could be harnessed in the development of new antimicrobial therapies .
Biological Research
In biological research, this compound serves as a valuable tool for investigating various cellular processes.
Cell Signaling Studies
The compound can be utilized to study cell signaling pathways, particularly those related to cancer and inflammation. Its interaction with specific receptors or enzymes can provide insights into the molecular mechanisms underlying these pathways .
In Vivo Studies
Animal models are often employed to evaluate the efficacy and safety of compounds like this compound. Such studies help in understanding pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body), which are crucial for drug development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences
Solubility and Bioavailability: The morpholinoethyl group in the target compound provides superior water solubility compared to hydrophobic substituents like phenyl or chlorophenyl groups . In contrast, N-phenyl analogs exhibit lower solubility due to aromatic hydrophobicity . Pyridinylmethyl substituents (e.g., in ) enhance solubility similarly to morpholinoethyl but may introduce distinct electronic effects for target binding .
Methyl at position 4 introduces steric hindrance, which could modulate binding affinity compared to methoxy or unsubstituted analogs .
Pharmacological Activity: Benzo[d]thiazol-2-amine derivatives are frequently explored as anticancer agents (e.g., HER2/EGFR inhibitors) . The morpholinoethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents. Thiadiazole analogs (e.g., ) exhibit insecticidal and fungicidal activities but lack the benzo[d]thiazole scaffold’s planar structure for DNA intercalation .
Spectroscopic Data
- IR Spectroscopy: The target compound’s NH stretch (~3430 cm⁻¹) and C=N stretch (~1665 cm⁻¹) would align with benzo[d]thiazole derivatives . Morpholinoethyl C-O-C stretches (~1100 cm⁻¹) distinguish it from non-ether analogs.
- NMR: The morpholinoethyl group would show distinct signals: δ ~2.5 ppm (m, 4H, morpholine CH₂) and δ ~3.7 ppm (m, 4H, morpholine CH₂O), alongside aromatic protons for the benzo[d]thiazole core .
Biological Activity
7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a synthetic organic compound recognized for its potential biological activities and applications in medicinal chemistry. With the molecular formula , this compound features a benzo[d]thiazole core, a structure commonly found in various bioactive molecules. Its synthesis typically involves multiple steps, including the formation of the benzo[d]thiazole core, chlorination, alkylation, and amine introduction, which collectively contribute to its unique chemical properties and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This mechanism suggests its utility in therapeutic contexts, particularly in drug development aimed at treating diseases like cancer and infectious diseases .
Research Findings
Recent studies have explored the compound's potential as a lead candidate for drug development:
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes involved in cancer proliferation pathways. Its structural similarity to known inhibitors allows it to be tested against enzymes such as histone deacetylases (HDACs), which are crucial in cancer biology .
- Cellular Assays : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance, preliminary results indicate an IC50 value comparable to established HDAC inhibitors .
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on tumor growth in xenograft models. Results indicated a tumor growth inhibition (TGI) of approximately 48%, suggesting its potential as an effective antitumor agent .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound promotes apoptosis and induces G2/M phase arrest in cancer cells, contributing to its antitumor effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-chloro-4-methylbenzo[d]thiazol-2-amine | Lacks morpholinoethyl substituent | Moderate enzyme inhibition |
| 4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | Lacks chlorine substituent | Limited activity against certain targets |
| 7-chloro-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | Lacks methyl group | Reduced potency compared to target |
The presence of both chlorine and morpholinoethyl groups in this compound enhances its reactivity and biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with thiourea derivatives in acidic media (e.g., bromine/glacial acetic acid) under reflux . For morpholinoethyl substitution, post-synthetic modification via nucleophilic substitution with 2-chloroethylmorpholine is common, requiring anhydrous conditions (e.g., dichloromethane and triethylamine as base) . Yield optimization (21–33%) depends on stoichiometric ratios, reaction time (5–16 hours), and purification via column chromatography .
Q. How is structural characterization of this compound performed, and what spectral markers confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for benzo[d]thiazole), methyl groups (δ 2.3–2.6 ppm), and morpholine ethylenic protons (δ 3.4–3.7 ppm) .
- IR : Absorbances at 3200–3400 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N), and 1100 cm⁻¹ (C-S) confirm core thiazole and morpholine motifs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325–507 [M⁺]) and fragmentation patterns (e.g., loss of morpholine fragment at m/z 100) validate molecular weight .
Q. What standardized assays evaluate the compound’s antimicrobial or antitumor activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), IC₅₀ calculation, and comparison to doxorubicin . Structure-activity relationship (SAR) studies often correlate chloro/methyl substitutions with potency .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methyl/morpholinoethyl groups) influence biological activity and selectivity?
- Methodological Answer :
- Chloro Substitution : Enhances lipophilicity and DNA intercalation, improving antibacterial activity (MIC 8–32 µg/mL) .
- Morpholinoethyl Group : Increases solubility and bioavailability via hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- SAR Validation : Comparative IC₅₀ studies on derivatives (e.g., 4-methyl vs. 4-phenyl analogs) reveal 7-chloro-4-methyl as optimal for antitumor activity (IC₅₀ 12 µM vs. 28 µM in MCF-7) .
Q. How can conflicting biological data (e.g., moderate in vitro activity vs. high computational binding scores) be resolved?
- Methodological Answer :
- Dose-Response Refinement : Test higher concentrations (up to 100 µM) to rule out false negatives due to solubility limits .
- Target Validation : Molecular docking (AutoDock Vina) against crystallized enzymes (e.g., EGFR kinase) identifies binding poses; discrepancies may arise from off-target effects .
- Metabolic Stability : Assess liver microsomal degradation to determine if rapid metabolism reduces in vivo efficacy despite in vitro potency .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 60–70 Ų, logP 2.5–3.0) and blood-brain barrier permeability .
- Toxicity : ProTox-II identifies potential hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test alerts) .
- Dynamic Simulations : MD simulations (GROMACS) assess target binding stability over 100 ns, correlating RMSD fluctuations with experimental IC₅₀ values .
Q. How do in vitro and in vivo efficacy results compare, and what formulation strategies address bioavailability gaps?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
